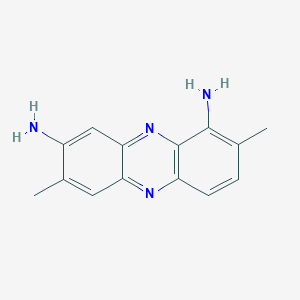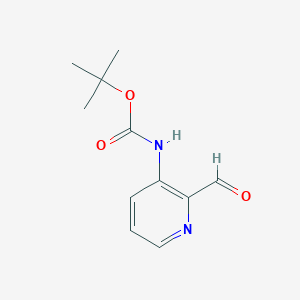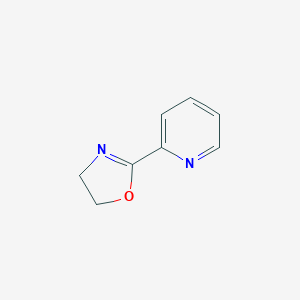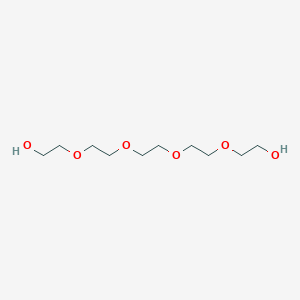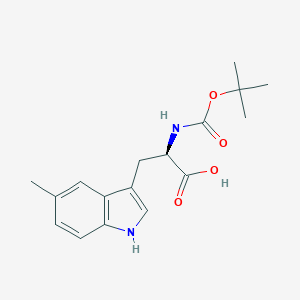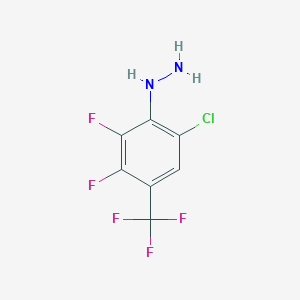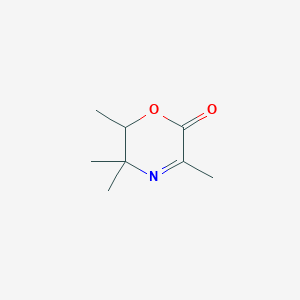
2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one, also known as TEMPO, is a stable free radical that has been widely used in various scientific research applications. This compound has gained significant attention due to its unique properties, including its ability to act as a powerful oxidizing agent and its potential use as a catalyst in organic synthesis. In
作用機序
2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one acts as a stable free radical that can accept and donate electrons, making it an excellent oxidizing agent. It can oxidize a wide range of organic compounds, including alcohols, aldehydes, and amines. The oxidation reaction proceeds through a single-electron transfer mechanism, where 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one accepts an electron from the substrate, forming a radical intermediate that can undergo further oxidation.
生化学的および生理学的効果
2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one has been shown to have a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress and damage. 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one has also been shown to have anti-inflammatory effects and can inhibit the production of cytokines, which are involved in the inflammatory response.
実験室実験の利点と制限
2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one has several advantages for use in lab experiments. It is stable and easy to handle, making it a convenient reagent for oxidation reactions. It is also relatively inexpensive and readily available. However, 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one has some limitations, including its limited solubility in nonpolar solvents and its potential to form dimers and oligomers, which can affect the reaction kinetics.
将来の方向性
There are several future directions for the use of 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one in scientific research. One area of interest is the development of new catalytic systems based on 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one for the oxidation of organic compounds. Another area of interest is the use of 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one in the synthesis of new materials, such as polymers and nanoparticles. Additionally, the use of 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one in the modification of biomolecules, such as proteins and nucleic acids, is an area of active research.
合成法
2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one can be synthesized via a simple and efficient method using a mixture of sodium hypochlorite and 2,2,6,6-tetramethylpiperidine-1-oxyl (2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one) in water. The reaction proceeds under mild conditions and results in high yields of 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one. The purity of the product can be further improved by recrystallization from ethanol.
科学的研究の応用
2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one has been widely used in various scientific research applications, including organic synthesis, polymer chemistry, and material science. It can act as a powerful oxidizing agent and can be used as a catalyst in the oxidation of alcohols to aldehydes and ketones. 2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one can also be used as a mediator in the oxidation of lignin, a complex polymer found in plant cell walls, to produce valuable chemicals and materials.
特性
CAS番号 |
114581-80-5 |
|---|---|
製品名 |
2,3,3,5-Tetramethyl-2H-1,4-oxazin-6-one |
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
2,3,3,5-tetramethyl-2H-1,4-oxazin-6-one |
InChI |
InChI=1S/C8H13NO2/c1-5-7(10)11-6(2)8(3,4)9-5/h6H,1-4H3 |
InChIキー |
QQYACVGEJZOCIH-UHFFFAOYSA-N |
SMILES |
CC1C(N=C(C(=O)O1)C)(C)C |
正規SMILES |
CC1C(N=C(C(=O)O1)C)(C)C |
同義語 |
2H-1,4-Oxazin-2-one, 5,6-dihydro-3,5,5,6-tetramethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



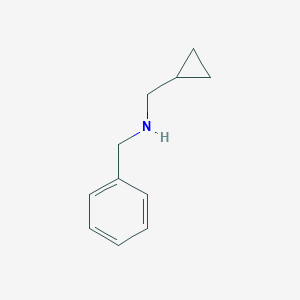


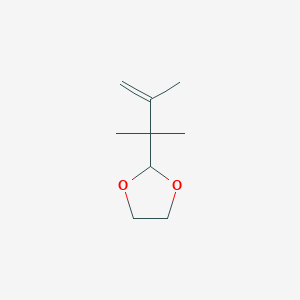

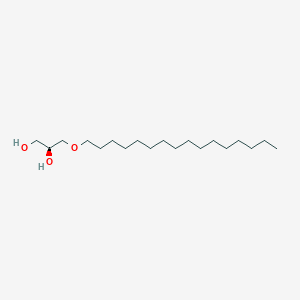
![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)

